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Compound of Interest

Compound Name: Methyl 3-fluoro-2-vinylisonicotinat

Cat. No.: B2579229

Disclaimer: Specific experimental spectroscopic data for Methyl 3-fluoro-2-vinylisonicotinate
is not readily available in public databases. The following guide provides a representative
summary of expected spectroscopic data based on the chemical structure, alongside
standardized experimental protocols. The data presented in the tables is illustrative and
intended to serve as a template for researchers.

Introduction

This technical guide outlines the expected spectroscopic characteristics of Methyl 3-fluoro-2-
vinylisonicotinate, a substituted pyridine derivative. The document is intended for
researchers, scientists, and professionals in drug development, providing a framework for the
analysis and characterization of this and structurally related compounds. The core of this guide
focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), which are pivotal techniques for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Methyl 3-fluoro-2-
vinylisonicotinate. These values are estimated based on the analysis of similar structures and
the known effects of the present functional groups (a pyridine ring, a vinyl group, a fluoro
substituent, and a methyl ester).

Table 1: Predicted *H and 3C NMR Spectroscopic Data
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1H NMR 13C NMR
(400 MHz, (100 MHz,
CDCls) CDCls)
Predicted Coupling Predicted
Chemical Multiplicity Constant (J, Assignment Chemical Assignment
Shift (8, ppm) Hz) Shift (8, ppm)
~8.30 d ~4.8 H-6 (Pyridine) ~164.5 C=0 (Ester)
~7.40 dd ~8.0,4.8 H-5 (Pyridine) ~158.0 (d) C-3(C-F)
~7.00 dd ~17.0, 11.0 Vinyl -CH= ~148.0 C-6
Vinyl =CH:z
~6.05 d ~17.0 ~145.0 C-2
(trans)
Vinyl =CH:
~5.70 d ~11.0 ) ~135.0 C-4
(cis)
~3.95 s - -OCHs ~130.0 Vinyl -CH=
~125.0 C-5
~120.0 Vinyl =CH:2
~52.5 -OCHs

Note: (d) indicates a doublet due to Carbon-Fluorine coupling.

Table 2: Predicted IR Absorption Data
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Predicted Frequency (cm—1) Intensity Assignment

~3080 Medium C-H Stretch (Aromatic/Vinyl)
~2955 Medium C-H Stretch (Aliphatic, -OCHs)
~1730 Strong C=0 Stretch (Ester)

~1640 Medium C=C Stretch (Vinyl)

) C=C, C=N Stretch (Pyridine
~1580, 1470 Medium-Strong

Ring)
~1250 Strong C-O Stretch (Ester)
~1100 Strong C-F Stretch

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

lon Calculated m/z Assignment

[M]*e 195.0590 Molecular lon

[M+H]* 196.0668 Protonated Molecular lon
[M+Na]* 218.0488 Sodium Adduct

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

A solution of the substituted pyridine is prepared using a deuterated solvent such as deuterium
oxide (D20) or chloroform-d (CDCIs)[1][2]. The sample is placed in an NMR tube, and spectra
are collected at room temperature. For a comprehensive analysis, both *H and 13C NMR
spectra are acquired. The chemical shifts in the resulting spectra are influenced by the degree
of protonation of the pyridine ring[1][3].

IR spectroscopy is a widely used method for the qualitative and quantitative analysis of organic
compounds[4]. The IR spectrum of an organic molecule is a unique property that can be used
for identification by interpreting characteristic absorbances[4][5][6]. The analysis can be divided
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into the functional group frequency region (3600—-1200 cm~*) and the "“fingerprint" region
(1200-600 cm~1)[4][7]. Basic instrumentation includes a radiation source, wavelength selector,
sample container, detector, and signal processor[4]. FTIR spectrometers are commonly used in
various fields, including organic synthesis and the pharmaceutical industry[8].

Mass spectrometry is an analytical technique that ionizes chemical compounds to generate
charged molecules or fragments, which are then separated based on their mass-to-charge
ratio[9]. This method is essential for analyzing small molecules and is crucial in drug
discovery[9][10]. For small molecule analysis, samples are typically dissolved in an organic
solvent like methanol, acetonitrile, or water, to a concentration of about 1mg/mL, and then
further diluted[11]. It is important that samples are free of inorganic salts, as these are not
compatible with electrospray ionization (ESI)[11].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the
spectroscopic analysis of a target compound.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://teachersinstitute.yale.edu/curriculum/units/files/99.05.07.pdf
https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Vibrational_Spectroscopy/Infrared_Spectroscopy
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://www.chromatographyonline.com/view/quantifying-small-molecules-mass-spectrometry-1
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2579229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Starting Materials

'

Chemical Synthesis

'

Purification
(e.g., Chromatography)

Spectroscopic Analysis

Pure Compound Sample

NMR Spectroscopy
(1H1 13C)

Mass Spectrometry
(HRMS)

IR Spectroscopy

Data Interpretation

Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis and spectroscopic
characterization of a chemical compound.
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Caption: Logical diagram illustrating the process of elucidating a chemical structure from
multiple spectroscopic data sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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